molecular formula C8H7N5 B12996419 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile

Cat. No.: B12996419
M. Wt: 173.17 g/mol
InChI Key: MOJRIHVFOAKBQD-UHFFFAOYSA-N
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Description

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable nitrile and an amine, the reaction proceeds through cyclization and subsequent functional group modifications to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile
  • 2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile

Uniqueness

Compared to similar compounds, 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is unique due to its specific structural features and the presence of the acetonitrile group.

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile

InChI

InChI=1S/C8H7N5/c9-4-3-6-1-2-7-8(10)11-5-12-13(6)7/h1-2,5H,3H2,(H2,10,11,12)

InChI Key

MOJRIHVFOAKBQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1)C(=NC=N2)N)CC#N

Origin of Product

United States

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